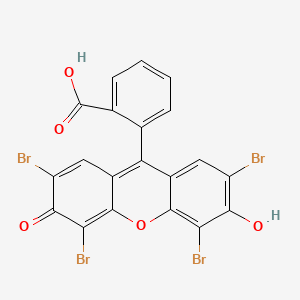

ROX maleimide, 5-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROX is a bright rhodamine dye with emission maximum around 580 nm. It is widely used for the labeling of biomolecules. As other rhodamine dyes, it comes as two isomers, 5-ROX and 6-ROX. Although these isomers have almost identical spectral properties, they need to be separated to avoid doubling of labeled products on HPLC or electrophoresis. This derivative contains thiol-reactive maleimide moiety for the attachment of ROX fluorophore to SH groups, such as cystein residues in proteins and peptides

Scientific Research Applications

Conjugation with Oligonucleotides

ROX maleimide, 5-isomer, is significant in the synthesis of oligonucleotide conjugates. Sánchez et al. (2011) described how maleimide-containing compounds react with dimethylfuran to produce stable exo cycloadducts, which can be attached to oligonucleotide chains. This process is important for creating maleimido-oligonucleotides suitable for further conjugation (Sánchez, Pedroso, & Grandas, 2011).

Polymer Functionalization

Maleimide, including its 5-isomer, is used in functionalizing polymers. Bailey and Swager (2006) synthesized Poly(phenyleneethynylene)s (PPEs) with masked maleimide units, enabling them to participate in conjugate additions after thermal activation. This process aids in creating polymers with specific chemical functionalities (Bailey & Swager, 2006).

Temperature-Dependent Functionalization

Discekici et al. (2018) developed a novel endo furan-protected maleimide building block, which undergoes deprotection at temperatures significantly lower than the exo derivative. This allows for temperature-modulated introduction of functional maleimide groups, demonstrating the utility of maleimide, including its 5-isomer, in selective chemical functionalization (Discekici et al., 2018).

Membrane Protein Studies

Maleimides have been utilized in studying membrane proteins. Abbott and Schachter (1976) synthesized maleimides impermeant to human erythrocyte membranes, which were used to study the sulfhydryl groups of the membrane. This demonstrates the utility of maleimide derivatives in probing functional proteins and transport mechanisms in biological membranes (Abbott & Schachter, 1976).

Isomer Separation in Dye Synthesis

Maleimide derivatives are relevant in the synthesis and separation of dyes. Baleeva et al. (2018) discussed optimized approaches for synthesizing and separating isomers of ROX and JOE dyes, demonstrating the role of maleimide derivatives in dye chemistry (Baleeva, Zagudaylova, & Baranov, 2018).

Biochemical Analysis

Maleimide derivatives are used in biochemical analyses. May (1988) synthesized maltose-maleimide as an affinity label for the hexose carrier in erythrocytes, revealing its utility in labeling and quantifying cellular transport proteins (May, 1988).

Biothiol Imaging in Cells

Maleimide derivatives are used in designing fluorescent probes for biothiol imaging. Dong et al. (2020) developed isomer fluorescent probes using maleimide for selective imaging of biothiols in living cells, highlighting the role of maleimide derivatives in biomedical imaging (Dong et al., 2020).

Cancer Immunotherapy Enhancement

In cancer research, maleimide liposomes are used to enhance immunotherapy. Zhou et al. (2020) developed maleimide liposomes for glutathione depletion, augmenting the photothermal immunotherapy of breast cancer. This demonstrates the potential of maleimide derivatives in therapeutic applications (Zhou et al., 2020).

properties

Product Name |

ROX maleimide, 5-isomer |

|---|---|

IUPAC Name |

N/A |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1193460.png)

![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)